二氯甲基三乙氧基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

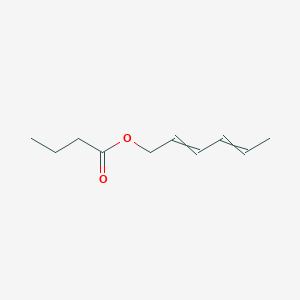

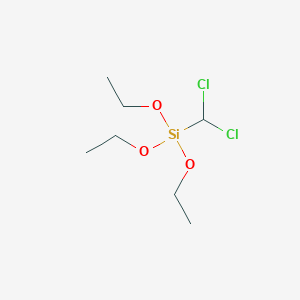

(Dichloromethyl)(triethoxy)silane is a chemical compound with the molecular formula C7H16Cl2O3Si . It has a molecular weight of 247.19 g/mol .

Synthesis Analysis

Triethoxysilanol was isolated for the first time by hydrolysis of chloro (triethoxy)silane in an organic solvent in the presence of a heterogeneous base . The synthesis of this compound made it possible to study its physicochemical properties and substantially extended its potentialities for the synthesis of hyperbranched polyethoxysiloxanes and functional oligomers .Molecular Structure Analysis

The (Dichloromethyl)(triethoxy)silane molecule contains a total of 28 bond(s). There are 12 non-H bond(s) and 6 rotatable bond(s) . It contains total 29 atom(s); 16 Hydrogen atom(s), 7 Carbon atom(s), 3 Oxygen atom(s), and 2 Chlorine atom(s) .Physical and Chemical Properties Analysis

(Dichloromethyl)(triethoxy)silane has a molecular weight of 247.19 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . Its exact mass is 246.0245763 g/mol . It has a topological polar surface area of 27.7 Ų and a heavy atom count of 13 .科学研究应用

表面改性和粘合促进

二氯甲基三乙氧基硅烷广泛用于表面改性,在表面引入官能团,增强无机材料和有机材料之间的粘合性。此应用在聚合物复合材料的生产中至关重要,在该生产中需要改善界面结合。 该硅烷充当偶联剂,与基材和聚合物形成共价键,从而产生具有优异机械和热性能的复合材料 .

水处理

在水处理领域,二氯甲基三乙氧基硅烷可用于改性过滤材料。经硅烷处理的表面表现出更高的疏水性,可以提高油水混合物的分离效率。 此应用在需要高效脱油的工业废水处理过程中尤为重要 .

聚合物复合材料

该化合物在聚合物复合材料的制造中起着至关重要的作用。通过接枝到聚合物上,它增强了诸如拉伸强度、抗冲击性和耐久性等性能。 这在需要材料承受极端条件并保持结构完整性的汽车和航空航天行业中尤其有利 .

涂层增强

涂层技术通过开发具有改进性能的涂层,从二氯甲基三乙氧基硅烷中获益。例如,它可用于生产金属的防腐蚀涂层,或增强表面的耐刮擦性。 硅烷分子在涂层基质内形成网络,提供抵御环境降解的屏障 .

弹性体的硫化

该硅烷用于弹性体的硫化过程,在该过程中它充当交联剂。这导致硫化物具有增强的性能,例如在有机溶剂中溶胀减少和改进的动态粘弹行为。 这些特性对于用于各种工业应用的橡胶部件至关重要 .

沥青改性

在道路建设中,二氯甲基三乙氧基硅烷可用于改性沥青粘合剂的性能。改性沥青表现出改进的抗车辙性和抗疲劳开裂性。 此应用延长了路面的使用寿命,并降低了维护成本 .

作用机制

Target of Action

(Dichloromethyl)(triethoxy)silane, also known as DICHLOROMETHYLTRIETHOXYSILANE, is primarily used as a silane coupling agent . Its primary targets are hydrophilic and hydrophobic silica nanoparticles . It plays a crucial role in the synthesis of these nanoparticles, enhancing their properties and applications.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis and condensation . In this process, (Dichloromethyl)(triethoxy)silane reacts with water to form silanol groups, which then undergo condensation reactions to form siloxane bonds . This leads to the formation of a three-dimensional network-type polysiloxane .

Biochemical Pathways

The hydrolysis and condensation of (Dichloromethyl)(triethoxy)silane affect the biochemical pathways involved in the synthesis of polysilanes . Polysilanes are precursors to silicon carbide , a material with various applications in semiconductors, abrasives, and high-temperature structural materials.

Result of Action

The result of (Dichloromethyl)(triethoxy)silane’s action is the formation of hydrophilic and hydrophobic silica nanoparticles . These nanoparticles have a wide range of applications, including in the production of rubber compounds , where they enhance the interfacial compatibility between the elastomer and the filler surface .

Action Environment

The action, efficacy, and stability of (Dichloromethyl)(triethoxy)silane can be influenced by environmental factors. For instance, the hydrolysis and condensation reactions it undergoes are dependent on the presence of water . Additionally, its vapor pressure suggests that it is solely present in the gas phase in the atmosphere , which could influence its reactivity and the rate of its reactions.

安全和危害

未来方向

Silane coupling agents, including (Dichloromethyl)(triethoxy)silane, have been widely used due to their simple process and no requirement of special equipment . They have been used in the development of hydrophobic paper substrates and in the modification of aggregated surface along with asphalt binder . Future research may focus on exploring more applications of these agents in various fields .

属性

IUPAC Name |

dichloromethyl(triethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQMGECVDWVOFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(Cl)Cl)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530990 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-03-0 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of (dichloromethyl)(triethoxy)silane in the formulation of electronic-grade silicone rubber, and how does it contribute to the final properties of the material?

A1: The provided abstract mentions that (dichloromethyl)(triethoxy)silane is part of a crosslinking agent mixture used in the preparation of electronic-grade single-component dealcoholizing-type room temperature cured silicone rubber []. While the specific role of (dichloromethyl)(triethoxy)silane isn't detailed, it likely contributes to the curing process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。